1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2108830-91-5
VCID: VC2764234
InChI: InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
SMILES: C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O
Molecular Formula: C8H12N4O2S
Molecular Weight: 228.27 g/mol

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid

CAS No.: 2108830-91-5

Cat. No.: VC2764234

Molecular Formula: C8H12N4O2S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid - 2108830-91-5

Specification

CAS No. 2108830-91-5
Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
IUPAC Name 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Standard InChI Key VTQKSJDOQVCEJA-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O
Canonical SMILES C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O

Introduction

Chemical Properties and Structure

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is characterized by its heterocyclic structure containing a 1,3,4-thiadiazole ring connected to a piperidine-3-carboxylic acid group. The compound's essential chemical properties are presented in Table 1.

PropertyValue
IUPAC Name1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid
CAS Registry Number2108830-91-5
Molecular FormulaC₈H₁₂N₄O₂S
Molecular Weight228.27 g/mol
Standard InChIInChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Standard InChIKeyVTQKSJDOQVCEJA-UHFFFAOYSA-N
SMILESC1CC(CN(C1)C2=NN=C(S2)N)C(=O)O

The structure consists of a 5-amino-1,3,4-thiadiazole ring linked to a piperidine-3-carboxylic acid moiety through a nitrogen atom. The thiadiazole ring contains two nitrogen atoms at positions 3 and 4, with a sulfur atom at position 1, creating a five-membered heterocyclic structure. The amino group is attached at position 5 of the thiadiazole ring, while the piperidine-3-carboxylic acid group is connected at position 2.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies of similar compounds provide insights into how structural modifications affect biological activity, which can be relevant for understanding the potential properties of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid.

Impact of Substituents

Research on related compounds has shown that:

  • The introduction of halogen atoms (chlorine, fluorine) on phenyl rings attached to thiadiazoles often enhances antibacterial activity

  • Oxygenated substituents tend to increase antifungal activity

  • The presence of nitro groups can improve activity against certain bacterial strains

  • The reactivity of the amine group in the derivatization process makes 2-amino-1,3,4-thiadiazole moiety a good scaffold for developing pharmacologically active derivatives

Role of the Piperidine Carboxylic Acid Group

The piperidine-3-carboxylic acid group in the target compound could potentially influence:

Applications in Medicinal Chemistry

Based on the structural features and the known properties of related compounds, 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid may have several potential applications in medicinal chemistry and pharmaceutical research.

Drug Discovery

The compound could serve as a scaffold for developing new drugs with various therapeutic activities, particularly in the areas of:

  • Antimicrobial agents for drug-resistant infections

  • Anti-inflammatory medications

  • Central nervous system drugs (based on the antidepressant and anxiolytic properties of related compounds)

  • Enzyme inhibitors

Chemical Biology Tools

The compound might also be valuable as a chemical probe or tool compound for studying biological systems, particularly those involving interactions with heterocyclic compound-binding proteins or receptors.

SupplierProduct NumberPurityQuantity OptionsNotes
Apollo ScientificOR111197-1GNot specified1gAvailable through VWR
Key OrganicsAS-9439>95%Custom quantitiesMFCD29918587
AK Scientific0892EH95%Not specifiedFor research use only
007 ChemicalsS2007P6286-1g95%1gLimited stock (16g reported)

Future Research Directions

Despite the promising structural features of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid, there are several areas where further research would be beneficial to fully understand its properties and potential applications.

Biological Activity Screening

Comprehensive screening of the compound against various biological targets would help establish its activity profile and identify the most promising therapeutic applications.

Structure Optimization

Systematic structural modifications could lead to derivatives with enhanced activity or improved pharmacokinetic properties, potentially leading to more effective drug candidates.

Mechanism of Action Studies

Understanding how the compound interacts with biological systems at the molecular level would provide valuable insights for drug development and may reveal novel therapeutic targets.

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